Propicillin(1-)

Description

Historical Context of Penicillin Derivatives and β-Lactam Antibiotics

The discovery of penicillin by Alexander Fleming in 1928 marked a revolutionary moment in medicine, heralding the age of antibiotics. wikipedia.orgreactgroup.org This breakthrough stemmed from the observation that a Penicillium mold inhibited the growth of Staphylococcus aureus. med.or.jpwikipedia.org The subsequent purification and large-scale production of penicillin, spearheaded by Howard Florey and Ernst Chain, made it widely available by 1945 and fundamentally changed the treatment of bacterial infections. reactgroup.orgwikipedia.org

The introduction of penicillin spurred the "golden era" of antibiotic discovery, a period between the 1940s and 1962 that saw the emergence of most of the antibiotic classes used today. reactgroup.org This era was characterized by the development of numerous penicillin derivatives and other β-lactam antibiotics. byjus.com The core of these antibiotics is the β-lactam ring, a four-membered cyclic amide. byjus.com The initial success of natural penicillins was soon challenged by the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that could inactivate the antibiotic. This led to the development of semi-synthetic penicillins with modified side chains to improve their stability against these enzymes and to broaden their spectrum of activity. wikipedia.org

Propicillin (B1193900), a semi-synthetic penicillin, emerged from this line of research. drugfuture.combiosynth.com It is prepared from 6-aminopenicillanic acid and is related to benzylpenicillin. drugfuture.comwikipedia.org Like other penicillins, it is designed to be acid-resistant, allowing for oral administration. wikipedia.org

Chemical Classification and Structural Features of Propicillin(1-) within the β-Lactam Class

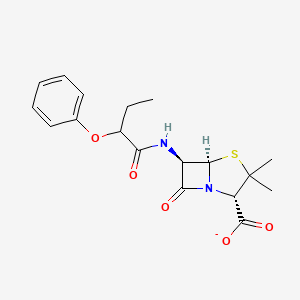

Propicillin(1-) is classified as a β-lactam antibiotic, specifically a penicillin. wikipedia.orgmedicaldialogues.in The defining feature of this class is the β-lactam ring, which is crucial for their antibacterial activity. byjus.com The chemical structure of Propicillin is (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. wikipedia.org

The core structure consists of a thiazolidine (B150603) ring fused to a β-lactam ring. The side chain, (2-phenoxybutanoyl)amino, attached at the 6-position of the penam (B1241934) nucleus, distinguishes Propicillin from other penicillins and influences its antibacterial properties and pharmacokinetic profile. wikipedia.orgontosight.ai

Table 1: Chemical and Physical Properties of Propicillin

| Property | Value |

| Molecular Formula | C18H22N2O5S |

| Molecular Weight | 378.44 g/mol |

| CAS Registry Number | 551-27-9 |

| IUPAC Name | (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxybutanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Data sourced from multiple references. drugfuture.comwikipedia.orgdrugbank.com

Scope and Significance of Academic Research on Propicillin(1-)

Academic research on Propicillin(1-) has explored its mechanism of action, antimicrobial spectrum, and potential applications. As a member of the penicillin class, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. medicaldialogues.inontosight.ai It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis. medicaldialogues.inncats.io This inhibition leads to a weakened cell wall and subsequent cell lysis. medicaldialogues.indrugbank.com

Studies have investigated the efficacy of Propicillin against various bacteria. It is particularly noted for its activity against streptococcal infections. wikipedia.org Research has also examined its effects on complex microbial communities, such as those found in periodontal plaque. nih.gov One study using a continuously growing mixed culture of periodontal bacteria, including Peptostreptococcus species and Prevotella intermedia, found that Propicillin could selectively suppress certain organisms. nih.gov

Further research has focused on its chemical properties, including methods for its determination using techniques like thin-layer chromatography. drugfuture.com The development of resistance to penicillins, including Propicillin, remains a significant area of academic inquiry, driving the continued search for new and modified β-lactam antibiotics.

Structure

3D Structure

Properties

Molecular Formula |

C18H21N2O5S- |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24)/p-1/t11?,12-,13+,16-/m1/s1 |

InChI Key |

HOCWPKXKMNXINF-XQERAMJGSA-M |

Isomeric SMILES |

CCC(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |

Canonical SMILES |

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Innovations of Propicillin 1

Classical and Semi-Synthetic Routes for Propicillin(1-) Production

The foundational methods for producing propicillin (B1193900) involve semi-synthetic processes starting from a naturally produced penicillin precursor. These routes have been refined over time to enhance efficiency.

The synthesis of propicillin and ampicillin (B1664943) share a common foundational precursor, 6-aminopenicillanic acid (6-APA). drugfuture.comwikipedia.org 6-APA is the core structural unit for the vast majority of semi-synthetic penicillins. wikipedia.org The classical route begins with the large-scale fermentation of Penicillium chrysogenum to produce a natural penicillin, typically Penicillin G. researchgate.netslideshare.net Subsequently, the Penicillin G is enzymatically hydrolyzed by penicillin G acylase (PGA) to cleave off its phenylacetyl side chain, yielding the crucial 6-APA intermediate. researchgate.net

The synthesis of propicillin then proceeds via the acylation of the 6-amino group of 6-APA with a suitable derivative of 2-phenoxybutanoic acid. drugfuture.com This process is analogous to the synthesis of ampicillin, where 6-APA is acylated with a D-phenylglycine derivative. scielo.br Therefore, the pathway is not based on ampicillin itself as a direct precursor, but rather on the same essential building block, 6-APA, from which both ampicillin and propicillin are derived. wikipedia.orguniroma1.it

Table 1: Key Precursors in Semi-Synthetic Penicillin Production

| Precursor | Role in Synthesis | Method of Production |

| Penicillin G | Starting material for 6-APA | Fermentation of P. chrysogenum slideshare.net |

| 6-Aminopenicillanic Acid (6-APA) | Core nucleus for semi-synthetic penicillins | Enzymatic hydrolysis of Penicillin G researchgate.net |

| 2-Phenoxybutanoic Acid | Side chain donor for Propicillin | Chemical Synthesis |

| D-Phenylglycine Derivative | Side chain donor for Ampicillin | Chemical Synthesis |

The efficiency of semi-synthetic penicillin production is highly dependent on the precise control of reaction conditions, particularly pH and mixing. In the enzymatic synthesis of penicillins like ampicillin, which serves as a model for propicillin synthesis, the pH of the reaction medium is a critical parameter. researchgate.net

pH Control: The synthesis reaction is favored under slightly acidic conditions, typically between pH 5.5 and 7.0. researchgate.netbrieflands.com For instance, the enzymatic synthesis of ampicillin often shows optimal activity at a pH of around 6.0-6.5. researchgate.netbrieflands.com At higher pH values, the competing hydrolysis reactions—both of the activated acyl donor and the newly formed antibiotic—become more prominent, leading to a significant reduction in the final product yield. scielo.brbrieflands.com The deacylation of Penicillin V to 6-APA, a key upstream step, is also sensitive to pH, as the reaction generates acid, which can inhibit and deactivate the enzyme if not properly buffered or controlled. nih.gov

Table 2: Influence of pH on Penicillin Synthesis and Hydrolysis

| Process | Optimal pH Range | Rationale |

| Enzymatic Synthesis (e.g., Ampicillin) | 6.0 - 7.0 researchgate.netresearchgate.net | Maximizes the ratio of synthesis to hydrolysis rates (Vs/Vh). researchgate.net |

| Hydrolysis of Penicillin G | 8.0 - 8.5 researchgate.net | Favors the hydrolytic activity of penicillin G acylase. |

| Hydrolysis of Product | > 7.0 brieflands.com | Side reactions become dominant, reducing net yield. |

Ampicillin Precursor-Based Synthesis Pathways

Advanced Synthetic Approaches and Process Optimization for Propicillin(1-) Purity

To overcome the limitations of classical batch synthesis, modern approaches focus on continuous processing and advanced reactor technologies to enhance product purity and yield.

Microreactors represent a significant innovation in pharmaceutical synthesis, offering numerous advantages over conventional batch reactors. cyberleninka.ru These miniature systems provide superior control over reaction parameters due to their high surface-area-to-volume ratio, which facilitates rapid heat and mass transfer. cyberleninka.ruresearchgate.net While specific studies on propicillin are limited, the successful application of microreactors in the synthesis of other penicillins, such as piperacillin (B28561), and the production of 6-APA, demonstrates their potential. sci-hub.senih.govresearchgate.net

A potential microreactor setup for propicillin synthesis could involve a membrane dispersion system where an aqueous solution of 6-APA and an organic solvent solution containing the activated 2-phenoxybutanoic acid are brought into contact. researchgate.net This approach allows for:

Enhanced Mixing: Rapid and efficient mixing at the microscale. researchgate.net

Precise Temperature Control: Minimizing temperature gradients and preventing side reactions. cyberleninka.ru

Improved Safety: Handling potentially reactive intermediates in small, controlled volumes. cyberleninka.ru

Higher Purity: Reduced residence time and precise control can minimize the formation of impurities. sci-hub.se

Studies on piperacillin synthesis in microreactors have shown a significant reduction in key impurities compared to traditional batch processes. sci-hub.se

Ensuring the purity of the final antibiotic product is a critical aspect of pharmaceutical manufacturing. Impurities in penicillins can arise from starting materials, side reactions, or degradation of the product. nih.govfda.gov A major concern is the formation of polymers, such as dimers, which can be allergenic. nih.gov

Key strategies for impurity control include:

Purity of Starting Materials: The quality of the precursors, such as 6-APA and the acyl side chain, directly impacts the purity of the final product. Controlling impurities in the raw materials is a crucial first step. google.com

Optimized Reaction Conditions: As discussed, precise control over pH, temperature, and reaction time minimizes the formation of hydrolysis-related byproducts. researchgate.net

Advanced Synthesis Methods: The use of microreactors has been shown to yield products with higher purity and significantly lower levels of impurities compared to batch synthesis. sci-hub.se For example, in piperacillin synthesis, microreactors reduced key impurities D and E from 0.340% to 0.080% and 0.176% to 0.035%, respectively. sci-hub.se

Mechanism-Based Control: Understanding the mechanism of impurity formation is vital. For penicillins without an amino group in the side chain, like propicillin, the dominant dimerization pathway involves the reaction of the 2-carboxyl group of one molecule with the β-lactam ring of another. nih.gov This knowledge allows for the development of targeted strategies to prevent such reactions.

Microreactor Technologies in Propicillin(1-) Synthesis

Stereochemical Considerations in Propicillin(1-) Synthesis

The biological activity of penicillin antibiotics is critically dependent on their specific three-dimensional structure. The penicillin nucleus, 6-aminopenicillanic acid, contains three chiral centers at positions C2, C5, and C6. longdom.org

For propicillin, the absolute stereochemistry of this core structure is (2S,5R,6R), which is essential for its ability to inhibit bacterial cell wall synthesis. drugfuture.comlongdom.orgnih.gov This specific configuration ensures that the molecule correctly fits into the active site of penicillin-binding proteins (PBPs). longdom.orgwikipedia.org

Furthermore, the 2-phenoxybutanamido side chain of propicillin contains its own chiral center at the carbon atom alpha to the carbonyl group. wikipedia.org As a result, propicillin exists as a mixture of two diastereomers. The synthesis must preserve the crucial (2S,5R,6R) configuration of the 6-APA nucleus while attaching the chiral side chain. The final product is a mix of these diastereomers, sometimes referred to as levopropicillin (B1675173) and dextropropicillin. drugfuture.com Maintaining the integrity of the core stereochemistry during the acylation step is paramount to ensuring the therapeutic efficacy of the final compound.

Table 3: Stereochemical Features of Propicillin

| Feature | Description | IUPAC Designation | Importance |

| Penam (B1241934) Core | Three chiral centers in the bicyclic nucleus. | (2S, 5R, 6R) drugfuture.comnih.gov | Essential for binding to penicillin-binding proteins and antibacterial activity. longdom.org |

| Side Chain | One chiral center on the 2-phenoxybutanoyl group. | (R/S) | Results in the formation of diastereomers. |

| Overall Structure | A mixture of diastereomers. | (2S,5R,6R)-6-[((R/S)-2-phenoxybutanoyl)amino]... | The combination of core and side-chain stereochemistry defines the final compound. |

Impact of Stereochemistry on β-Lactam Ring Conformation and Activity

The biological activity of Propicillin, like all penicillin-class antibiotics, is intrinsically linked to the precise three-dimensional arrangement of its atoms. The stereochemistry of the core bicyclic system, known as the penam nucleus, dictates the conformation of the β-lactam ring, which is essential for its antibacterial mechanism. nih.govuomus.edu.iq This nucleus consists of a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring.

The critical stereochemical feature of the penicillin backbone is the cis-stereochemistry of the hydrogen atoms at the C-5 and C-6 positions. nih.gov This specific arrangement forces the bicyclic system into a strained, non-planar, "bent" conformation. uomus.edu.iqbiomolther.org This molecular strain is not a flaw but a crucial design feature; it increases the reactivity of the amide bond within the β-lactam ring by distorting it and preventing the nitrogen's lone pair of electrons from achieving normal resonance stabilization with the carbonyl group. uomus.edu.iq Consequently, the carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by the active site serine residue of bacterial Penicillin-Binding Proteins (PBPs). biomolther.orgasm.org

This precise 3D structure allows penicillins to act as effective mimics of the D-Ala-D-Ala dipeptide, the natural substrate for PBPs involved in bacterial cell wall synthesis. oup.com The strained ring is readily opened upon acylation of the PBP, leading to an irreversibly inhibited enzyme and the disruption of peptidoglycan synthesis, ultimately causing bacterial cell lysis. asm.orgoup.com Any deviation from this natural stereochemistry, such as the formation of a trans-conformation at C-5 and C-6, drastically alters the shape and strain of the molecule, typically leading to a significant loss of antibacterial activity against target pathogens. nih.gov

Table 1: Impact of Core Stereochemistry on Penicillin Activity

| Stereochemical Feature | Position(s) | Description | Impact on β-Lactam Ring and Activity |

| Bicyclic Ring Fusion | C-5 / N-4 | The β-lactam ring is fused to a thiazolidine ring. | Induces significant ring strain, making the β-lactam amide bond highly reactive. uomus.edu.iq |

| Hydrogen Configuration | C-5 and C-6 | Hydrogen atoms are in a cis configuration. | Forces the molecule into a "bent" or V-shaped conformation, which is crucial for fitting into the PBP active site. nih.govbiomolther.org |

| Carboxylate Group | C-3 | A carboxylate group is attached to the thiazolidine ring. | Plays a key role in binding to the PBP active site, mimicking the terminal carboxylate of the D-Ala-D-Ala substrate. nih.gov |

| Substituent Orientation | C-2 | Two methyl groups are present on the thiazolidine ring. | Contributes to the overall shape and stability of the penam nucleus. nih.gov |

Introduction of Specific Structural Moieties and their Stereospecificity

The synthesis of Propicillin involves the acylation of 6-aminopenicillanic acid (6-APA) with a specific side chain. 6-APA provides the essential stereochemically-defined penam nucleus, which is produced via fermentation. The innovation in creating semi-synthetic penicillins like Propicillin lies in the introduction of novel acyl side chains at the C-6 position. nih.gov

The specific structural moiety introduced in Propicillin is a (2-phenoxy)propionamido group. The synthesis requires the stereospecific coupling of 2-phenoxypropionic acid (or an activated derivative thereof) to the C-6 amino group of 6-APA. A critical aspect of this synthesis is that the 2-phenoxypropionic acid side chain contains its own chiral center at the carbon alpha to the carbonyl group. This means that Propicillin itself has multiple stereoisomers depending on the configuration of this side chain.

The stereochemistry of this side chain is not trivial; it significantly influences the antibiotic's spectrum of activity and its stability against bacterial β-lactamase enzymes. asm.org The spatial arrangement of the phenoxy and methyl groups relative to the core penicillin structure affects how well the molecule binds to the PBP active site. wikipedia.org Therefore, stereoselective synthetic methods are crucial to produce the desired diastereomer with optimal efficacy. rsc.orgrsc.org While the natural cis-stereochemistry of the 6-APA core is fundamental for general activity, the specific stereoconfiguration of the side chain fine-tunes its interaction with the target enzymes of various bacteria. Research into modified penicillins has shown that altering side chain stereochemistry can even shift the molecule's function from a PBP inhibitor to a β-lactamase inhibitor. nih.govnih.gov

Table 2: Stereospecificity of Propicillin's Structural Moieties

| Moiety | Chiral Center(s) | Required Stereoconfiguration | Role in Synthesis/Activity |

| Penam Nucleus | C-3, C-5, C-6 | The natural configuration derived from 6-APA is (2S, 5R, 6R). | Provides the essential strained bicyclic core required for inhibiting bacterial PBPs. This stereochemistry is fixed from the starting material, 6-APA. nih.govncats.io |

| (2-Phenoxy)propionamido Side Chain | C-2 of the propionyl group | Can be either (R) or (S). Propicillin is often supplied as a mixture of diastereomers. | The stereochemistry of this side chain influences the binding affinity to PBPs and susceptibility to β-lactamases. asm.orgncats.io Stereocontrolled synthesis is necessary to isolate specific diastereomers. |

Molecular Mechanism of Action of Propicillin 1 at the Subcellular Level

Interaction with Penicillin-Binding Proteins (PBPs)

PBPs are bacterial transpeptidases and carboxypeptidases crucial for the final steps of peptidoglycan synthesis. oup.comnih.gov Peptidoglycan provides structural integrity to the bacterial cell wall, and its proper formation is vital for bacterial survival, growth, and cell division. wikipedia.org The inhibition of these enzymes is the primary molecular mechanism of action for propicillin (B1193900) and other β-lactam antibiotics. slideshare.netetflin.com

The interaction between propicillin and a PBP begins with the β-lactam antibiotic acting as a structural analog of the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate. nih.gov This resemblance allows it to enter the active site of the PBP. The core of the inhibitory mechanism involves the nucleophilic attack by a conserved serine residue within the PBP's active site on the carbonyl carbon of the β-lactam ring. wikipedia.orgnih.gov

This attack leads to the irreversible opening of the highly strained four-membered β-lactam ring. etflin.com A stable, covalent acyl-enzyme intermediate is formed between the antibiotic and the PBP's serine residue. oup.comnih.gov This process, known as acylation, effectively inactivates the enzyme. oup.com Unlike the natural reaction with D-alanyl-D-alanine which proceeds to regenerate the enzyme, the acyl-enzyme complex formed with penicillin is extremely stable and hydrolyzes at a very slow rate, effectively sequestering the PBP and preventing it from participating in cell wall synthesis. nih.gov

Different bacteria possess a variety of PBPs, each playing distinct roles in cell wall maintenance, elongation, and septation. asm.org For instance, Streptococcus pneumoniae has six PBPs, including PBP1a, PBP1b, PBP2a, PBP2x, PBP2b, and PBP3. asm.org The efficacy of a specific β-lactam antibiotic is often determined by its affinity for and ability to inhibit these specific PBPs. oup.comasm.org Some PBPs, like PBP2a of Methicillin-resistant Staphylococcus aureus (MRSA), have a low affinity for many β-lactams, which is a key mechanism of resistance. oup.comresearchgate.net Other PBPs are primary targets for certain antibiotics; for example, PBP2x is a primary target for cefotaxime (B1668864) in S. pneumoniae, while PBP2b is the primary target for piperacillin (B28561). nih.gov

While detailed inhibition profiles for propicillin are not extensively documented in the provided search results, the general principle of selective PBP targeting is well-established for the β-lactam class. The table below illustrates the diverse selectivity profiles of various β-lactam antibiotics against PBPs in E. coli and S. pneumoniae.

| Antibiotic | Organism | Primary PBP Target(s) |

| Amdinocillin (Mecillinam) | E. coli | PBP2 nih.gov |

| Aztreonam | E. coli | PBP3 nih.gov |

| Piperacillin | E. coli | PBP3 nih.gov |

| Cefuroxime | E. coli | PBP3 nih.gov |

| Cefotaxime | E. coli | PBP3 nih.gov |

| Ceftriaxone | E. coli | PBP3 nih.gov |

| Amoxicillin | E. coli | PBP4 nih.gov |

| Cephalexin | E. coli | PBP4 nih.gov |

| Cefuroxime | S. pneumoniae | PBP2x asm.org |

This table demonstrates the principle of PBP selectivity among β-lactams. Specific affinity data for Propicillin(1-) was not available in the search results.

The structural foundation for the interaction between propicillin and PBPs lies in the molecular mimicry of the terminal D-alanyl-D-alanine peptide of the peptidoglycan precursor. nih.gov The four-membered β-lactam ring is the key structural feature essential for this activity. wikipedia.org The fusion of the β-lactam ring to a thiazolidine (B150603) ring distorts the amide bond within the lactam, increasing its chemical reactivity. wikipedia.org

PBPs possess a binding pocket designed to accommodate the D-Ala-D-Ala substrate. Propicillin fits into this active site, positioning its reactive β-lactam ring near the catalytic serine residue. wikipedia.org The subsequent acylation reaction forms a stable penicilloyl-enzyme complex. nih.gov This covalent modification prevents the PBP from binding its natural substrate, thereby inhibiting its transpeptidase activity. wikipedia.orgnih.gov In some resistant strains, mutations near the active site of the PBP can alter its structure, reducing the binding affinity for β-lactam antibiotics and conferring resistance. researchgate.netnih.gov

Specific PBP Target Affinities and Inhibition Profiles of Propicillin(1-) (e.g., PBP2a, PBP2x, PBP2b, PBP3)

Consequential Disruption of Bacterial Cell Wall Biosynthesis

The inactivation of multiple PBP molecules by propicillin has profound consequences for the bacterium. PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide side chains to form a rigid, protective mesh-like structure around the bacterial cell. wikipedia.orgslideshare.net By inhibiting the transpeptidase function of PBPs, propicillin effectively halts this cross-linking process. wikipedia.orgnih.gov

The continued activity of bacterial autolytic enzymes (autolysins), which degrade the peptidoglycan, in the absence of new cell wall synthesis leads to a progressive weakening of the cell wall. slideshare.net This structural failure results in defects, lesions, and an inability to withstand the internal osmotic pressure, ultimately causing cell lysis and bacterial death. wikipedia.orgslideshare.net

Mechanisms of Antimicrobial Resistance to Propicillin 1 at the Molecular Level

Enzymatic Inactivation: β-Lactamases

The most prominent mechanism of resistance against propicillin (B1193900) is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs). nih.govmdpi.com

Classification and Molecular Diversity of β-Lactamases Affecting Propicillin(1-)

β-lactamases are a diverse group of enzymes, classified based on their amino acid sequences into four molecular classes: A, B, C, and D. msdmanuals.commdpi.com Classes A, C, and D utilize a serine residue in their active site for catalysis (serine β-lactamases), while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity. msdmanuals.combiomolther.org

Propicillin is susceptible to hydrolysis by various β-lactamases, particularly those belonging to Class A and Class D.

Class A (e.g., TEM, SHV, CTX-M): This class includes many common plasmid-encoded β-lactamases found in both Gram-positive and Gram-negative bacteria. mdpi.comwikipedia.org TEM and SHV variants, for instance, are widespread and can confer resistance to penicillins like propicillin. wikipedia.org Extended-spectrum β-lactamases (ESBLs) within this class, such as some CTX-M types, have an expanded substrate profile and can efficiently hydrolyze a broad range of β-lactams. msdmanuals.com

Class B (Metallo-β-lactamases, e.g., NDM, VIM, IMP): These enzymes possess a broad hydrolysis spectrum that includes penicillins, cephalosporins, and carbapenems. msdmanuals.com Their activity is dependent on zinc ions and they are not inhibited by common β-lactamase inhibitors like clavulanic acid or tazobactam (B1681243). msdmanuals.comfrontiersin.org

Class C (e.g., AmpC): Primarily chromosomally encoded in many Gram-negative bacteria, AmpC β-lactamases can also be plasmid-mediated. asm.org They are typically resistant to inhibition by first-generation inhibitors. asm.org

Class D (e.g., OXA): The OXA-type β-lactamases are characterized by their high hydrolytic activity against oxacillin (B1211168) and are poorly inhibited by clavulanic acid. wikipedia.org While some are narrow-spectrum, others have evolved into ESBLs or carbapenemases. msdmanuals.comwikipedia.org

| β-Lactamase Class | Key Examples | Catalytic Mechanism | General Impact on Propicillin(1-) |

| Class A | TEM, SHV, CTX-M | Serine-based | Common cause of resistance, especially via plasmid-encoded enzymes. mdpi.comwikipedia.org |

| Class B | NDM, VIM, IMP | Zinc-dependent (Metallo) | Broad-spectrum hydrolysis, not inhibited by standard inhibitors. msdmanuals.com |

| Class C | AmpC | Serine-based | Can contribute to resistance, often inducible. asm.org |

| Class D | OXA | Serine-based | Can hydrolyze propicillin; some variants are ESBLs. wikipedia.org |

Hydrolytic Mechanism of β-Lactam Ring Cleavage by β-Lactamases

The inactivation of propicillin by serine β-lactamases (Classes A, C, and D) follows a two-step process analogous to the mechanism of PBP inhibition. nih.gov

Acylation: A nucleophilic attack is initiated by a serine residue in the active site of the β-lactamase on the carbonyl carbon of the β-lactam ring of propicillin. nih.govbiomolther.org This leads to the formation of a transient tetrahedral intermediate. osti.gov

Deacylation: The collapse of this intermediate results in the opening of the β-lactam ring and the formation of a stable acyl-enzyme complex. nih.govosti.gov A water molecule then acts as a nucleophile to hydrolyze this complex, releasing the inactivated propicillin and regenerating the active enzyme. nih.govbiomolther.org

In contrast, metallo-β-lactamases (Class B) utilize one or two zinc ions to activate a water molecule, which then directly attacks the β-lactam carbonyl group, hydrolyzing the ring without forming a covalent acyl-enzyme intermediate. biomolther.orgwikipedia.org

Role of β-Lactamase Inhibitors and Synergistic Interactions with Propicillin(1-)

To counteract the activity of β-lactamases, propicillin can be co-administered with β-lactamase inhibitors. patsnap.com These inhibitors, such as tazobactam, are structurally similar to β-lactam antibiotics and can act as "suicide inhibitors" by irreversibly binding to and inactivating the β-lactamase enzyme. nih.gov

The combination of piperacillin (B28561), a close structural relative of propicillin, with tazobactam has demonstrated synergistic effects against many β-lactamase-producing bacteria. droracle.ainih.gov Tazobactam protects piperacillin from degradation by binding to and inhibiting various Class A β-lactamases, thereby restoring the antibiotic's efficacy. nih.govasm.orgnih.gov This synergistic relationship allows the β-lactam antibiotic to reach its PBP targets and exert its bactericidal effect. asm.orgfrontiersin.org Studies have shown that combinations of piperacillin and a β-lactamase inhibitor can be effective against piperacillin-resistant isolates of Escherichia coli and Klebsiella species. nih.gov

Target Site Modification: Altered Penicillin-Binding Proteins (PBPs)

A second major mechanism of resistance to propicillin involves alterations in the structure of its target enzymes, the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. researchgate.net

Mutational Landscapes in PBP Genes Leading to Decreased Propicillin(1-) Affinity

Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs. These mutations can lead to amino acid substitutions that alter the conformation of the PBP active site, thereby reducing its binding affinity for β-lactam antibiotics like propicillin. nih.govplos.org

In organisms like Streptococcus pneumoniae, resistance to β-lactams is often a stepwise process involving the accumulation of mutations in several PBP genes, including pbp1a, pbp2b, and pbp2x. etflin.com The acquisition of these mutated genes can occur through transformation, where the bacterium takes up DNA from other resistant streptococci. plos.org For instance, specific point mutations in the PBP2b gene have been identified in laboratory-generated piperacillin-resistant mutants of S. pneumoniae. asm.org Similarly, in Enterococcus faecium, mutations in the pbp5 gene are correlated with increased resistance to β-lactams. oup.com

Examples of PBP Mutations Conferring Resistance:

| Organism | PBP Gene | Observed Mutations/Alterations | Effect on Propicillin/β-lactam Affinity |

| Streptococcus pneumoniae | pbp2b, pbp2x, pbp1a | Accumulation of multiple amino acid substitutions. plos.org | Decreased binding affinity, leading to resistance. plos.orgetflin.com |

| Streptococcus pneumoniae | pbp2b | Point mutations (e.g., Gly-617 to Ala) in piperacillin-resistant lab mutants. asm.org | Reduced affinity for piperacillin. asm.org |

| Enterococcus faecium | pbp5 | Point mutations leading to amino acid changes. oup.com | Correlated with low affinity for β-lactams and high resistance levels. oup.com |

Allosteric Regulation of PBP Function and its Impact on Propicillin(1-) Susceptibility

Recent research has uncovered a more complex layer of PBP regulation involving allostery. In some bacteria, the activity of certain PBPs is controlled by allosteric sites, which are distinct from the active site where β-lactams bind. asm.org

A prime example is PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). The active site of PBP2a is typically closed, preventing access by most β-lactam antibiotics. asm.orgresearchgate.net However, the binding of a ligand, such as a fragment of the cell wall, to an allosteric site located about 60 Å away from the active site can trigger a conformational change that opens the active site. researchgate.net This allosteric activation is necessary for the enzyme's normal function in cell wall synthesis. asm.org

While propicillin itself is not typically effective against MRSA, the principle of allosteric regulation of PBPs has significant implications for overcoming resistance. The discovery of allosteric sites opens up the possibility of developing new drugs that can either prevent the opening of the PBP active site or, conversely, force it open to make it susceptible to β-lactam antibiotics. asm.orgresearchgate.net For example, certain quinazolinone compounds have been shown to bind to the allosteric site of PBP2a, making it vulnerable to inhibition by β-lactams like piperacillin. asm.org This demonstrates that modulating the allosteric regulation of PBPs can restore susceptibility to β-lactam antibiotics.

Efflux Pump Systems and Drug Transport Dynamics Impacting Propicillin(1-) Intracellular Concentration

Efflux pumps are transmembrane protein complexes that actively transport a wide array of substrates, including antimicrobial agents, from the bacterial cytoplasm or periplasm to the extracellular environment. frontiersin.orgfrontiersin.org This process prevents the antibiotic from reaching its intracellular target, thereby reducing its efficacy and contributing significantly to intrinsic and acquired multidrug resistance (MDR) in bacteria. frontiersin.orgnih.gov For Propicillin(1-), a member of the β-lactam class of antibiotics, efflux pump activity is a critical mechanism of resistance, particularly in Gram-negative bacteria.

The primary family of efflux pumps responsible for conferring resistance to β-lactam antibiotics is the Resistance-Nodulation-Cell Division (RND) superfamily. frontiersin.orgnih.gov These are complex, tripartite systems that span the entire bacterial cell envelope, consisting of an inner membrane transporter (the RND protein), a periplasmic adaptor protein (PAP), and an outer membrane factor (OMF). nih.gov This assembly forms a continuous channel that expels the antibiotic directly outside the cell. nih.gov

Research has identified several key RND pumps in clinically significant pathogens that are known to transport β-lactams and are thus implicated in resistance to Propicillin(1-):

AcrAB-TolC: Found in Escherichia coli and other Enterobacterales, this is one of the most well-characterized RND pumps. frontiersin.org Its overexpression is a common mechanism of resistance, reducing susceptibility to various antibiotics, including penicillins. dovepress.comelsevier.es

MexAB-OprM: This pump is a major contributor to the intrinsic resistance of Pseudomonas aeruginosa. nih.govacs.org It recognizes a broad range of substrates, and its overexpression leads to elevated resistance against penicillins and other β-lactams. acs.org

CmeABC: Predominantly found in Campylobacter species, this pump is a primary driver of resistance to macrolides but also contributes to decreased susceptibility to other antibiotic classes, including β-lactams. elsevier.es

The dynamic nature of efflux pump expression allows bacteria to adapt to antibiotic pressure. asm.org Exposure to sub-lethal concentrations of an antibiotic can trigger regulatory pathways that lead to the upregulation of genes encoding these pumps, resulting in an acquired resistance phenotype. frontiersin.org The energy for this transport is typically derived from the proton motive force, making it an efficient defense mechanism. nih.gov Consequently, the continuous action of these pumps maintains the intracellular concentration of Propicillin(1-) at sub-toxic levels, allowing the bacteria to survive and proliferate. nih.gov

Table 1: Major Efflux Pump Families and Their Role in Antibiotic Resistance

| Efflux Pump Superfamily | Energy Source | Common Examples | Substrates Including β-Lactams | Bacterial Type | Reference |

|---|---|---|---|---|---|

| Resistance-Nodulation-Division (RND) | Proton Motive Force | AcrAB-TolC, MexAB-OprM, CmeABC | Tetracyclines, chloramphenicol, β-lactams, fluoroquinolones, macrolides | Gram-negative | frontiersin.orgnih.gov |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | NorA, TetA | Fluoroquinolones, tetracycline, some β-lactams | Gram-positive & Gram-negative | frontiersin.org |

| ATP-Binding Cassette (ABC) Superfamily | ATP Hydrolysis | MsbA, Sav1866 | Macrolides, various drugs | Gram-positive & Gram-negative | frontiersin.org |

| Small Multidrug Resistance (SMR) Family | Proton Motive Force | EmrE | Cationic dyes, quaternary ammonium (B1175870) compounds | Gram-positive & Gram-negative | frontiersin.org |

| Multidrug and Toxic Compound Extrusion (MATE) Family | Sodium Ion Gradient or Proton Motive Force | NorM, MepA | Fluoroquinolones, aminoglycosides | Gram-positive & Gram-negative | frontiersin.org |

Outer Membrane Permeability and Porin Channel Modulation in Gram-Negative Bacteria Affecting Propicillin(1-) Uptake

The outer membrane of Gram-negative bacteria serves as a highly selective permeability barrier, protecting the cell from noxious environmental compounds, including antibiotics. mdpi.comnih.gov For hydrophilic antibiotics like Propicillin(1-), which cannot readily diffuse across the lipid bilayer, entry into the periplasmic space is predominantly mediated by water-filled protein channels known as porins. researchgate.netscispace.com Therefore, alterations in the expression or function of these porins are a key strategy for bacteria to develop resistance. oup.comnih.gov

The primary general diffusion porins in many Gram-negative bacteria, such as E. coli, are OmpF and OmpC. mdpi.com These proteins form trimeric channels that allow the passive diffusion of small, hydrophilic molecules, with a size exclusion limit generally around 600 Daltons. mdpi.comacs.org The rate of antibiotic influx is determined by the number of porin channels, their specific type, and the physicochemical properties of the antibiotic itself. biorxiv.org

Bacteria can modulate porin-mediated uptake of Propicillin(1-) through several mechanisms:

Downregulation of Porin Expression: Bacteria can decrease the transcription of genes encoding major porins like OmpF in response to antibiotic stress. oup.com A reduction in the number of available channels directly limits the rate at which Propicillin(1-) can enter the cell, thereby increasing the minimum inhibitory concentration (MIC). researchgate.net This mechanism often acts synergistically with other resistance factors, such as β-lactamase enzymes or efflux pumps. medintensiva.org

Porin Mutation: Genetic mutations can alter the structure of the porin channel itself. researchgate.net Changes to the amino acid residues lining the pore can narrow its diameter or alter its electrostatic properties, hindering the passage of specific molecules like β-lactam antibiotics. oup.com

Shift in Porin Type: Bacteria may switch from expressing a porin with a larger channel (like OmpF) to one with a smaller, more restrictive channel (like OmpC). scispace.comoup.com For instance, OmpF generally allows for more efficient influx of β-lactams than OmpC; thus, a shift towards OmpC expression can confer a higher level of resistance. mdpi.com

The loss or modification of porins is a clinically significant resistance mechanism observed in various pathogens, including Klebsiella pneumoniae, Enterobacter spp., and P. aeruginosa. scispace.commedintensiva.org In strains that already produce an antibiotic-inactivating enzyme, a concurrent decrease in outer membrane permeability can dramatically elevate the level of resistance, rendering treatments ineffective. scispace.commedintensiva.org

Table 2: Impact of Porin Modulation on Antibiotic Uptake in Gram-Negative Bacteria

| Porin | Typical Function | Modulation Mechanism | Effect on Propicillin(1-) Uptake | Consequence for Resistance | Reference |

|---|---|---|---|---|---|

| OmpF | Major general diffusion porin with a larger channel diameter. | Downregulation of expression; gene mutation. | Significantly reduced influx. | Increased resistance, especially when combined with efflux or enzymatic degradation. | oup.commdpi.comnih.gov |

| OmpC | General diffusion porin with a smaller, more restrictive channel. | Upregulation relative to OmpF; gene mutation. | Reduced influx compared to OmpF-mediated transport. | Contributes to higher basal resistance; shift from OmpF to OmpC is a common resistance strategy. | scispace.comoup.commdpi.com |

| PhoE | Phosphate-specific porin, induced under phosphate (B84403) starvation. | Not a primary channel for β-lactams. | Minimal direct impact. | Generally not a primary mechanism for β-lactam resistance. | scispace.comacs.org |

| OprD | Specific porin in P. aeruginosa for carbapenems and basic amino acids. | Loss or downregulation of expression. | While primary for carbapenems, its loss is part of a broader permeability reduction that can affect other β-lactams. | A key mechanism for carbapenem (B1253116) resistance, contributing to the overall impermeability of the outer membrane. | researchgate.net |

Chemical Degradation Pathways and Stability of Propicillin 1

Hydrolytic Degradation Pathways of the β-Lactam Ring

The principal chemical degradation pathway for Propicillin(1-), like all β-lactam antibiotics, is the hydrolytic cleavage of the four-membered β-lactam ring. wikipedia.orgnih.gov This reaction involves the nucleophilic attack on the carbonyl carbon of the β-lactam amide bond. In aqueous solutions, this can be catalyzed by hydronium ions (acid-catalysis), hydroxide (B78521) ions (base-catalysis), or occur spontaneously. mdpi.comresearchgate.net

Under acidic conditions, the degradation is primarily a hydronium ion-catalyzed rearrangement, while a spontaneous rearrangement of the free-acid form of the penicillin also contributes. researchgate.net In neutral to alkaline environments, the hydrolytic reaction leads directly to the opening of the β-lactam ring, yielding antibiotically inactive derivatives. mdpi.com The susceptibility to hydrolysis is a consequence of the significant ring strain in the β-lactam structure, which makes the amide bond highly reactive compared to a typical acyclic amide. najah.edu The transformation of the β-lactam ring compromises its structural integrity, which is necessary for its intended biological action. researchgate.net

Identification and Characterization of Propicillin(1-) Degradation Products (e.g., Penicilloic Acid and Dimers)

The primary and most well-characterized degradation product resulting from the hydrolysis of the β-lactam ring of Propicillin(1-) is the corresponding Propicillin (B1193900) Penicilloic Acid . This occurs through the breaking of the amide bond within the ring. mdpi.comnih.gov The formation of penicilloic acid is a common feature for all penicillins and results in a complete loss of antibacterial activity because the intact β-lactam ring is destroyed. wikipedia.orgmdpi.com

Further degradation can occur, leading to a variety of other products. For instance, the penicilloic acid derivative itself can undergo subsequent reactions, such as decarboxylation, to form other smaller molecules. researchgate.net

In addition to simple hydrolysis products, penicillins are known to form polymeric impurities, particularly dimers. sci-hub.seresearchgate.net Studies on analogous penicillins like piperacillin (B28561) and benzylpenicillin have identified several dimerization pathways. One dominant mechanism involves the nucleophilic attack of the 2-carboxyl group of one penicillin molecule on the β-lactam ring of another molecule. researchgate.net Another potential pathway, particularly for penicillins stored in solution, involves the initial formation of penicilloic acid, which can then react with an intact penicillin molecule. For example, a penicilloic acid-piperacillin dimer has been identified as a significant impurity in piperacillin solutions, responsible for the formation of particulate matter. nih.govsci-hub.se It is plausible that Propicillin(1-) follows similar dimerization pathways, leading to the formation of complex impurities upon storage or reconstitution.

Influence of Environmental and Chemical Factors on Propicillin(1-) Stability

The stability of Propicillin(1-) in solution is highly dependent on various environmental and chemical factors, most notably pH and the presence of excipients.

Influence of pH: The rate of hydrolytic degradation of Propicillin(1-) is significantly influenced by the pH of the solution. The compound exhibits maximum stability in the mid-acidic pH range, with the degradation rate increasing substantially in both strongly acidic and alkaline conditions. researchgate.netresearchgate.net Acidic or basic conditions can catalyze hydrolysis, leading to the loss of potency. researchgate.net

Kinetic studies provide specific data on this pH-dependent stability. The pseudo-first-order rate constant (k) for propicillin hydrolysis varies across the pH spectrum, illustrating a classic U-shaped pH-rate profile common to penicillins.

| pH | Pseudo First-Order Rate Constant (kpH) at 35°C (s-1) x 105 | Relative Stability |

|---|---|---|

| 1.0 | 16.5 | Low |

| 2.0 | 5.12 | Moderate |

| 5.0 | 0.79 | High |

| 7.0 | 2.03 | Moderate |

| 9.0 | 16.2 | Low |

Table 1: Influence of pH on the degradation rate of Propicillin at 35°C. Data derived from kinetic studies on penicillin hydrolysis. researchgate.net

Presence of Excipients: Excipients are crucial components of pharmaceutical formulations but can also impact the stability of the active pharmaceutical ingredient (API). openaccessjournals.com Buffering agents are often included to maintain the pH within a range that minimizes degradation. researchgate.net For instance, the use of a citrate (B86180) buffer in piperacillin formulations helps to control the pH drop caused by the formation of acidic degradation products like penicilloic acid, thereby slowing down further degradation. sci-hub.se

However, some excipients can have a detrimental effect. Studies on ampicillin (B1664943) suspensions showed that certain excipients, such as magnesium glutamate (B1630785) and citrate buffer, could reduce its stability. actamedicamarisiensis.ro Conversely, in acidic solutions, excipients like cyclodextrins and magnesium salts have been shown to improve the stability of ampicillin. actamedicamarisiensis.ro The impact of any given excipient is dependent on complex interactions with the drug molecule, highlighting the need for careful preformulation studies. mdpi.com

Mechanistic Studies of Propicillin(1-) Degradation Reactions

Mechanistic studies on penicillin degradation have elucidated the specific chemical transformations that occur. For Propicillin(1-) in acidic solution, the degradation is understood to proceed via two main pathways involving the undissociated form of the molecule (HP):

Hydronium Ion-Catalyzed Rearrangement (kH): This pathway involves the protonation of the β-lactam ring, facilitating its opening and rearrangement into penicillenic acid. researchgate.net

Spontaneous Rearrangement (k0): This pathway involves an intramolecular nucleophilic attack by the side-chain amide group on the β-lactam carbonyl carbon, also leading to penicillenic acid. The rate of this reaction is influenced by the electronic properties of the side chain. researchgate.net

In neutral and alkaline solutions, the primary mechanism is a direct nucleophilic attack by water or hydroxide ions on the β-lactam carbonyl. mdpi.comresearchgate.net The reaction with hydroxide ions (k'OH) is particularly rapid, leading to swift degradation at high pH. researchgate.net

Beyond hydrolysis, other degradation mechanisms can occur under specific conditions. Oxidative degradation is a potential pathway, where reactions can be initiated at the sulfur atom of the thiazolidine (B150603) ring or other susceptible parts of the molecule, as seen with other penicillins under oxidative stress. nih.govajol.info These oxidative reactions can lead to products such as sulfoxides, which can further destabilize the β-lactam ring. researchgate.net

Advanced Computational Chemistry and Structural Biology Investigations of Propicillin 1

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is instrumental in understanding how a ligand like Propicillin(1-) fits into the active site of its protein target.

The primary targets for Propicillin(1-), like other penicillins, are Penicillin-Binding Proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. nih.gov Molecular docking studies are employed to predict how Propicillin(1-) binds to the active sites of various PBPs and β-lactamases, the enzymes responsible for antibiotic resistance. nih.gov

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding site and then using a scoring function to rank them. These scoring functions estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger interaction. bohrium.com For a given docking study, the pose with the best score is considered the most likely binding mode.

Key interactions typically identified in such studies include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein. For β-lactams, the covalent modification of a serine residue in the PBP active site is the ultimate mechanism of inhibition, but the initial non-covalent binding predicted by docking is a critical prerequisite.

Research on other broad-spectrum β-lactam antibiotics, such as piperacillin (B28561), has shown high binding affinities for their target proteins. For instance, docking studies of piperacillin against outer membrane proteins of Pseudomonas aeruginosa have revealed strong binding energies, indicating stable complex formation. bohrium.com A similar approach for Propicillin(1-) would provide valuable predictions of its binding affinity and interaction patterns with key bacterial proteins.

In Gram-negative bacteria, antibiotics must first pass through the outer membrane to reach their PBP targets in the periplasmic space. mdpi.com This passage is often mediated by porins, which are protein channels embedded in the outer membrane. nih.gov The interaction of antibiotics with these porins can significantly influence their efficacy.

Molecular docking and simulation studies can elucidate the interactions between Propicillin(1-) and outer membrane proteins (OMPs) like OmpF. researchgate.netpnas.org These studies can predict whether the antibiotic can efficiently translocate through the porin channel. The analysis focuses on interactions within the narrowest part of the porin, known as the constriction zone, where electrostatic and steric factors play a major role in either facilitating or hindering the passage of the molecule. pnas.org

Computational studies on piperacillin have successfully identified its interactions with various OMPs, yielding significant binding energy scores that suggest effective binding, a precursor to translocation. bohrium.com

Table 1: Illustrative Docking Results for a Related β-Lactam Antibiotic (Piperacillin) with P. aeruginosa Outer Membrane Proteins

This table presents example data from a study on piperacillin to illustrate the typical output of molecular docking analyses. bohrium.com

| Target Protein | Binding Energy (kcal/mol) |

| OprB | -10.4 |

| OprP | -9.8 |

Prediction of Ligand-Protein Binding Modes and Affinities with Propicillin(1-) and its Targets

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the physical movements of atoms and molecules over time. frontiersin.org This technique is used to refine the static poses obtained from molecular docking and to assess the stability and dynamics of the Propicillin(1-)-protein complex in a simulated physiological environment. nih.gov

Following molecular docking, the highest-ranked ligand-protein complex is often subjected to MD simulations to assess its stability. mdpi.com These simulations, which can span from nanoseconds to microseconds, track the conformational changes of both the protein and the ligand. frontiersin.org

Several parameters are analyzed to determine the stability of the complex:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, typically plateauing below 3 Å, suggests that the protein-ligand complex has reached a stable equilibrium and is not undergoing major conformational changes. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible regions of the protein. High fluctuations in the binding site could indicate an unstable interaction with the ligand. mdpi.com

Studies on related antibiotic-protein complexes have used these metrics to confirm the stability of the docked poses, showing, for example, that protein RMSD values plateau at approximately 2 Å, indicating a stable binding interaction. mdpi.com

MD simulations can also be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. diva-portal.org A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This calculation considers various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. diva-portal.org

The resulting Gibbs free energy of binding (ΔG) provides a quantitative measure of the binding efficacy. neurosnap.ai A lower (more negative) ΔG value signifies a more potent and energetically favorable binding interaction. neurosnap.ai

Furthermore, the concept of Ligand Efficiency (LE) is often used to assess the quality of a drug candidate. LE normalizes the binding energy by the size of the molecule (number of non-hydrogen atoms), providing a measure of how efficiently the molecule binds to its target. wikipedia.org It is a valuable metric for comparing different compounds during lead optimization. wikipedia.org

Table 2: Example Stability and Energetics Data from MD Simulations of a Related Antibiotic

This table illustrates typical data obtained from MD simulations, using findings from a study on piperacillin and another on a viral protein inhibitor as representative examples. bohrium.commdpi.com

| Parameter | Illustrative Value | Interpretation |

| Protein RMSD | ~2.0 Å | Indicates a stable protein-ligand complex with minimal conformational changes. mdpi.com |

| Binding Free Energy (ΔG) | -56.66 kcal/mol | Suggests a highly efficient and stable binding with the target protein. bohrium.com |

Analysis of Conformational Stability and Dynamics of Propicillin(1-)–Protein Complexes

Quantum Chemical Calculations

Quantum chemical (QC) calculations are based on the principles of quantum mechanics and are used to study the electronic structure and reactivity of molecules. mdpi.com For Propicillin(1-), these calculations can provide deep insights into properties that are difficult to probe experimentally.

QC methods can be used to:

Calculate molecular properties: Determine precise values for molecular geometry, charge distribution, dipole moment, and vibrational frequencies.

Analyze chemical reactivity: The strained β-lactam ring is the pharmacologically active part of penicillins. QC calculations can model the electronic strain in this ring and predict its susceptibility to nucleophilic attack by the serine residue in PBPs or by β-lactamase enzymes. researchgate.net

Refine force field parameters: The parameters used in classical MD simulations are often derived from or validated by higher-level QC calculations to ensure their accuracy. This is particularly important for novel or unusual chemical moieties.

By applying QC methods, researchers can build a more fundamental understanding of why Propicillin(1-) is an effective antibiotic, linking its electronic properties directly to its mechanism of action. rsc.org

Electronic Structure and Chemical Reactivity Analysis of Propicillin(1-)

Computational quantum mechanical methods are pivotal in elucidating the electronic structure of molecules like Propicillin(1-), which in turn governs its chemical reactivity. Analyses such as the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the mapping of the Molecular Electrostatic Potential (MESP) provide a quantitative understanding of its reactive behavior.

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. chemrevlett.com A smaller gap suggests higher reactivity. chemrevlett.com For Propicillin(1-), the strained β-lactam ring is a focal point of electronic interest. The nitrogen atom within this ring, due to its lone pair of electrons, significantly influences the HOMO, while the carbonyl carbon of the β-lactam is a key contributor to the LUMO.

The MESP provides a visual map of electron distribution. mdpi.com In such a map, regions of negative potential (typically colored red) are electron-rich and are preferential sites for electrophilic interaction, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. mdpi.com For Propicillin(1-), the carboxylate group and the carbonyl oxygens of the amide and β-lactam groups are expected to be prominent electron-rich regions. The hydrogen atoms attached to nitrogen are typically electron-deficient sites. This electronic landscape is fundamental to the molecule's interaction with its biological targets, such as penicillin-binding proteins (PBPs), where the electrophilic carbonyl carbon of the β-lactam is attacked by a nucleophilic serine residue in the PBP active site. nih.gov The reactivity of penicillins is known to be enhanced by the strained four-membered β-lactam ring, which deviates from ideal bond angles, leading to poor amide resonance stabilization and increased susceptibility to nucleophilic ring-opening. researchgate.net

Table 1: Predicted Electronic and Reactivity Properties of Propicillin(1-)

| Property | Description | Predicted Locus on Propicillin(1-) |

|---|---|---|

| Nucleophilic Sites | Regions with high electron density, prone to attack by electrophiles. | Carboxylate oxygen atoms, β-lactam carbonyl oxygen, amide carbonyl oxygen. |

| Electrophilic Sites | Regions with low electron density, prone to attack by nucleophiles. | Carbonyl carbon of the β-lactam ring, carbonyl carbon of the amide side chain. |

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Primarily localized on the carboxylate group and the thiazolidine (B150603) sulfur atom. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Primarily localized on the π* antibonding orbital of the β-lactam carbonyl group. |

Conformational Analysis and Stereochemical Impact of Propicillin(1-) (e.g., Ring-puckering Motions)

The three-dimensional structure and conformational flexibility of Propicillin(1-) are crucial determinants of its ability to bind to its target enzymes. The molecule's core is a penam (B1241934) nucleus, which consists of a thiazolidine ring fused to a β-lactam ring. nih.gov This bicyclic system is not planar and exhibits specific conformational preferences known as ring puckering.

Conformational analysis focuses on the different spatial arrangements of a molecule resulting from rotation around single bonds. libretexts.org The thiazolidine ring in the penam structure is a five-membered ring and, like cyclopentane, is non-planar to alleviate torsional strain. iscnagpur.ac.in Its conformation is typically described by Cremer-Pople puckering coordinates. nih.govnih.gov The most stable conformations are often "envelope" (C_s symmetry) or "twist" (C_2 symmetry) forms. smu.edu In the case of the penam nucleus, the puckering of the thiazolidine ring is well-documented, with the sulfur atom often being out of the plane defined by the other four atoms. This puckering influences the orientation of the substituents, including the crucial side chain and the carboxylate group, thereby affecting how the molecule presents itself to the binding site of a protein. kvinzo.com

The stereochemistry of Propicillin(1-) is fixed and defined by its IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate. nih.gov These specific stereocenters are critical:

C2 (S configuration): This center orients the carboxylate group.

C6 (R configuration): This center dictates the orientation of the acylamino side chain. The trans relationship between the protons at C5 and C6 is a hallmark of active penicillins.

Table 2: Stereochemical and Conformational Features of Propicillin(1-)

| Feature | Description | Impact on Molecular Structure |

|---|---|---|

| Stereocenters | C2, C5, and C6 possess a specific (S,R,R) configuration. nih.gov | Defines the absolute three-dimensional arrangement of the carboxylate and acylamino side chain, which is critical for target recognition. |

| Thiazolidine Ring | A five-membered, non-planar heterocyclic ring. | Undergoes ring-puckering motions (envelope/twist conformations) that affect the spatial orientation of substituents. smu.edu |

| β-Lactam Ring | A strained four-membered cyclic amide. | Largely planar but highly strained, contributing to the chemical reactivity of the molecule. researchgate.net |

Structure-Activity Relationship (SAR) Derivation via Computational Descriptors for Propicillin(1-)

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the physicochemical properties of a molecule, represented by computational descriptors, with its biological activity. jocpr.comparssilico.com This approach allows for the prediction of a compound's efficacy and helps in the rational design of new derivatives. scirp.orgnih.gov For Propicillin(1-), several key descriptors can be computed to build a SAR profile.

These descriptors quantify various aspects of the molecule's structure, such as its size, lipophilicity, and potential for hydrogen bonding.

Molecular Weight (MW): A basic descriptor of molecular size.

XLogP3: A computed measure of lipophilicity (oil/water partition coefficient). This affects the molecule's ability to cross biological membranes. Propicillin(1-), with a positive XLogP3 value, has a degree of lipophilicity conferred by its phenoxybutanoyl side chain. nih.gov

Hydrogen Bond Donor/Acceptor Count: These counts are critical for understanding interactions with biological targets. jocpr.com The amide N-H group is a primary hydrogen bond donor, while the carbonyl oxygens and the carboxylate group are key hydrogen bond acceptors. nih.gov

Rotatable Bond Count: This descriptor relates to the conformational flexibility of the molecule. chemscene.com A higher number suggests more possible conformations. The flexibility of the side chain is particularly important for optimal positioning within an enzyme's active site.

Topological Polar Surface Area (TPSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. It is a good predictor of passive molecular transport through membranes.

By analyzing these descriptors for a series of related penicillin analogues, a mathematical QSAR model can be developed to predict the biological activity of new, untested compounds, thereby accelerating the drug discovery process. parssilico.com The specific values of these descriptors for Propicillin(1-) provide a quantitative basis for understanding its structural features in the context of its function as an antibiotic.

| Formal Charge | -1 | Indicates the anionic nature of the molecule at physiological pH. nih.gov |

Table 4: List of Compound Names

| Compound Name |

|---|

| Propicillin(1-) |

| Propicillin (B1193900) |

| Penicillin |

Analytical Chemistry Methodologies for Propicillin 1 Research and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation, quantification, and purity assessment of Propicillin(1-). High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the predominant methods utilized. jneonatalsurg.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for Propicillin(1-) Quantification and Purity Assessment

HPLC and UHPLC methods are indispensable for determining the concentration and assessing the purity of Propicillin(1-) in both bulk pharmaceutical ingredients and formulated products. These techniques offer high resolution, sensitivity, and precision. jneonatalsurg.commdpi.com

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of penicillins like propicillin (B1193900). who.intresearchgate.net In this technique, a non-polar stationary phase, such as a C8 or C18 column, is used with a polar mobile phase. who.intnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For instance, a developed RP-HPLC method for the simultaneous estimation of piperacillin (B28561) and tazobactam (B1681243) utilized a C18 column with a mobile phase of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer. humanjournals.com This highlights a common approach that can be adapted for Propicillin(1-), where the mobile phase composition, pH, and flow rate are optimized to achieve the desired separation from impurities and related substances. The use of a UV detector is common, with the detection wavelength selected based on the chromophoric properties of the Propicillin(1-) molecule. who.intnih.gov

UHPLC, which uses columns with smaller particle sizes (typically under 2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity. mdpi.com This makes UHPLC particularly suitable for high-throughput analysis and for detecting trace-level impurities. The principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. mdpi.comchromatographyonline.com The transition from HPLC to UHPLC can often be streamlined by using stationary phases with identical chemistry but different particle sizes, ensuring that the selectivity of the separation is maintained. chromatographyonline.com

Table 1: Example HPLC Parameters for Penicillin Analysis

| Parameter | Condition | Reference |

| Column | C18, 250 mm x 4.6 mm, 5 µm | who.int |

| Mobile Phase | Methanol / Water pH 3.0 (55:45, v/v) | who.int |

| Flow Rate | 1.0 mL/min | who.int |

| Detection | UV at 215 nm | who.int |

| Internal Standard | Penicillin G | nih.gov |

This table presents a representative set of conditions and is not specific to a validated Propicillin(1-) method.

Development and Validation of Chromatographic Separation Methods for Propicillin(1-) and Related Substances

The development of a robust chromatographic method is a meticulous process that involves optimizing various parameters to achieve adequate separation of Propicillin(1-) from its potential impurities, degradation products, and isomers. jneonatalsurg.commolnar-institute.com These related substances can have similar chemical structures, making their separation challenging. researchgate.netsunnypharmtech.com

Method development often begins with selecting an appropriate column and mobile phase. jneonatalsurg.com The pH of the mobile phase can be a critical parameter to adjust for optimizing the separation of ionizable compounds like Propicillin(1-). molnar-institute.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to separate complex mixtures of related substances with varying polarities. rjptonline.orggoogle.com

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure it is suitable for its intended purpose. humanjournals.comrjptonline.org Validation involves assessing several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. humanjournals.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. who.intnih.gov

Accuracy: The closeness of the test results to the true value. who.inthumanjournals.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). who.inthumanjournals.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. humanjournals.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. humanjournals.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. humanjournals.com

Stress testing, which involves subjecting the drug substance to conditions such as heat, acid/base hydrolysis, and oxidation, is a crucial part of method validation. rjptonline.org This helps to demonstrate the stability-indicating nature of the method, meaning it can separate the intact drug from its degradation products. rjptonline.orggoogle.com

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for the structural elucidation and sensitive quantification of Propicillin(1-). americanpharmaceuticalreview.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Molecular Characterization of Propicillin(1-)

When HPLC or UHPLC is coupled with mass spectrometry, the resulting hyphenated technique (LC-MS or LC-MS/MS) provides both separation and detailed structural information. nih.gov LC-MS/MS is particularly powerful for the molecular characterization of compounds. biotrial.com

In this setup, the eluent from the LC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions (e.g., [M+H]+ or [M-H]-) with minimal fragmentation. frontiersin.orgnih.gov

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. americanpharmaceuticalreview.com The precursor ion (the molecular ion of Propicillin(1-)) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. rrpharmacology.ru The fragmentation pattern is unique to the molecule's structure and serves as a "fingerprint," providing definitive identification and structural information. technologynetworks.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments. americanpharmaceuticalreview.com

Table 2: Example LC-MS/MS Transitions for Penicillin Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Piperacillin | 518.2 | 143.2 | Positive (ESI) | nih.gov |

| Piperacillin-d5 (IS) | 523.2 | 148.2 | Positive (ESI) | nih.gov |

| Tazobactam | 299.1 | 138.1 | Negative (ESI) | nih.gov |

This table illustrates typical MS/MS transitions for a related penicillin and its internal standard (IS), demonstrating the principle of selected reaction monitoring.

Identification of Propicillin(1-) Metabolites and Impurities

LC-MS/MS is the gold standard for the identification of drug metabolites and impurities, which are often present at very low concentrations in complex biological or chemical matrices. americanpharmaceuticalreview.comtechnologynetworks.com The process involves comparing the chromatograms and mass spectra of the sample with those of a control or reference standard.

Potential impurities in Propicillin(1-) could arise from the synthesis process or from degradation over time. google.comresearchgate.net LC-MS/MS can separate these impurities from the main compound and provide their molecular weights from the MS data. semanticscholar.org Further analysis using MS/MS fragmentation helps to elucidate their structures, often by comparing their fragmentation patterns to that of the parent drug. americanpharmaceuticalreview.com

Similarly, when studying the metabolism of Propicillin(1-), LC-MS/MS is used to detect and identify metabolites in biological samples like plasma or urine. scielo.br Metabolites are formed through enzymatic reactions in the body, resulting in structural modifications to the parent drug. youtube.com The high sensitivity of MS allows for the detection of these often low-abundance compounds. technologynetworks.com The identification process relies on detecting expected mass shifts from known metabolic transformations (e.g., oxidation, hydrolysis) and interpreting the MS/MS spectra of the potential metabolites. scielo.brlcms.cz

Quantitative Bioanalytical Method Development for Propicillin(1-) (focus on method specifics)

Developing a quantitative bioanalytical method using LC-MS/MS for Propicillin(1-) in biological matrices (e.g., plasma, blood, tissue) is essential for pharmacokinetic studies. nih.govsynexagroup.com These methods must be highly sensitive, selective, accurate, and robust. nih.gov

The development process involves several key steps:

Sample Preparation: This is a critical step to remove interferences from the biological matrix, such as proteins and lipids, which can suppress the ionization of the analyte in the MS source (matrix effect). biotrial.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). biotrial.comscirp.org

Chromatography: A fast and efficient UHPLC separation is typically developed to resolve Propicillin(1-) from endogenous matrix components and any metabolites. mdpi.comresearchgate.net Gradient elution is common to ensure a short run time. nih.gov

Mass Spectrometry: The mass spectrometer is usually operated in the Multiple Reaction Monitoring (MRM) mode. nih.govtandfonline.com In MRM, specific precursor-to-product ion transitions for Propicillin(1-) and its stable isotope-labeled internal standard (SIL-IS) are monitored. nih.gov This provides excellent selectivity and sensitivity for quantification. rrpharmacology.ru

Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). nih.govmdpi.comdiva-portal.org This includes a thorough assessment of selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. mdpi.comdiva-portal.orgnih.gov

Table 3: Key Validation Parameters for a Quantitative Bioanalytical Method

| Validation Parameter | Acceptance Criteria (Typical) | Reference |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | mdpi.comdiva-portal.org |

| Precision (CV%) | ≤15% (≤20% at LLOQ) | mdpi.comdiva-portal.org |

| Linearity (r²) | >0.99 | nih.gov |

| Matrix Effect | Should be minimal and compensated for by the internal standard | nih.gov |

| Recovery | Should be consistent, precise, and reproducible | diva-portal.org |

This table summarizes common acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Spectroscopic and Potentiometric Methods

Spectroscopic and potentiometric techniques are indispensable for determining the molecular structure and fundamental chemical properties of Propicillin(1-), such as its acid-base characteristics.